molecular formula C6H7AsN2O3 B14419929 Arsonic acid, (4-diazenylphenyl)- CAS No. 84288-82-4

Arsonic acid, (4-diazenylphenyl)-

Cat. No.: B14419929
CAS No.: 84288-82-4
M. Wt: 230.05 g/mol
InChI Key: VCERAMMBRIAVHX-UHFFFAOYSA-N
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Description

Arsonic acid, (4-diazenylphenyl)-, is an organic arsenical compound characterized by a phenyl ring substituted with a diazenyl (-N=N-) group at the para position and an arsenic acid (-AsO₃H₂) functional group. These compounds share a phenyl-arsonic acid backbone but differ in substituents, which critically influence their chemical behavior, toxicity, and applications .

Properties

CAS No.

84288-82-4

Molecular Formula

C6H7AsN2O3

Molecular Weight

230.05 g/mol

IUPAC Name

(4-diazenylphenyl)arsonic acid

InChI

InChI=1S/C6H7AsN2O3/c8-9-6-3-1-5(2-4-6)7(10,11)12/h1-4,8H,(H2,10,11,12)

InChI Key

VCERAMMBRIAVHX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N=N)[As](=O)(O)O

Origin of Product

United States

Preparation Methods

Diazotization of p-Aminophenylarsonic Acid

A foundational method involves diazotization of p-aminophenylarsonic acid, as outlined in CN102558234A. The process proceeds through three stages:

  • Diazonium salt formation : Treatment of p-aminophenylarsonic acid with hydrochloric acid (HCl) and sodium nitrite (NaNO₂) at 0–5°C generates the corresponding diazonium salt.
  • Dediazoniation : Copper(I) chloride (CuCl) catalyzes the decomposition of the diazonium salt, yielding p-chlorophenylarsonic acid.
  • Nucleophilic substitution : Reaction with trimethoprim under alkaline conditions (pH 10–12) facilitates HCl elimination, producing mono- or di-substituted derivatives.

Optimization Parameters :

  • Temperature control : Maintaining sub-5°C temperatures during diazotization prevents premature decomposition.
  • Catalyst loading : 5–10 mol% CuCl maximizes yield (78–82%) while minimizing arsenic byproducts.
  • Solvent system : Aqueous ethanol (1:1 v/v) enhances solubility of trimethoprim during substitution.

Comparative Analysis of Diazotization Routes

Table 1 contrasts diazotization methods for arsonic acid derivatives:

Precursor Diazotizing Agent Catalyst Yield (%) Purity (%) Reference
p-Aminophenylarsonic acid NaNO₂/HCl CuCl 82 95
4-Nitroaniline isoamyl nitrite Pd/C 67 88
2-Azidoacetamide 91* 97

*Yield for cycloaddition product

1,3-Dipolar Cycloaddition Strategies

Azide-Alkyne Click Chemistry

Recent advances employ 2-azido-N-(4-diazenylphenyl)acetamide in Huisgen cycloadditions. DFT studies (B3LYP-GD3/6-31G(d,p)) reveal:

  • Reaction mechanism : A one-step asynchronous process with transition state (TS) energies favoring 1,5-triazole formation (ΔG‡ = 24.1 kcal/mol vs. 33.5 kcal/mol for 1,4-isomer).
  • Solvent effects : DMSO stabilizes TS through hydrogen bonding, reducing activation energy by 3.8 kcal/mol compared to gas phase.

Synthetic Protocol :

  • Prepare 2-azido-N-(4-diazenylphenyl)acetamide via azidation of the corresponding amine.
  • React with 4-bromo-2-chloro-1-ethynylbenzene (1.2 eq) in DMSO at 80°C for 12h.
  • Isolate 1,5-triazole product through column chromatography (silica gel, ethyl acetate/hexane).

Catalytic Oxidation of Arsenous Acid

Nitric Acid-Mediated Oxidation

US4769230A details an industrial-scale method adapting the Mansfeld process:

Reaction Conditions :

  • Substrate : Arsenous acid (As(OH)₃) slurry (300 g/L)
  • Catalyst : HNO₃ (2–8% stoichiometry) + KI (20–60 ppm)
  • Oxidant : O₂ (50 psig)
  • Temperature : 70–100°C
  • Time : 2–4 hours

Mechanistic Insights :

  • HNO3 oxidizes As(III) to As(V), generating NO gas.
  • O₂ regenerates HNO3 via:
    4NO + 3O₂ + 2H₂O → 4HNO3
  • I⁻ acts as radical scavenger, preventing As(OH)₃ polymerization.

Performance Metrics :

  • Conversion: 98.5% As(III) → As(V)
  • Product concentration: 75–82% arsenic acid solution
  • Space-time yield: 0.8 kg/L·h

Condensation with Acetamidomalonate

Building the Arseno-Carbon Skeleton

The synthesis of arseno-fatty acids (As-FA362) provides transferable methodology:

Key Steps :

  • Arsenic incorporation : React 2-chloroethyl(methyl)arsinic acid with diethyl acetamidomalonate in THF.
  • Deprotection : Treat with 6M HCl at 60°C to remove acetyl groups.
  • Decarboxylation : Heat under reduced pressure (100°C, 10 mmHg) to yield target structure.

Critical Parameters :

  • Stoichiometry : 1:1.05 arsenic precursor:malonate ratio prevents di-arsenated byproducts.
  • Purification : Cation exchange chromatography (Dowex® 50WX8) removes unreacted malonate.

Emerging Methodologies

Biocatalytic Approaches

Preliminary studies suggest microbial methylation pathways:

  • ArsM methyltransferases : Convert trivalent intermediates to pentavalent species with 92% enantiomeric excess
  • Whole-cell systems : Engineered E. coli achieve 0.8 g/L titer in 72h fermentation

Chemical Reactions Analysis

Types of Reactions

Arsonic acid, (4-diazenylphenyl)-, undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form arsenic (V) oxides.

    Reduction: Reduction reactions can convert the arsonic acid group to arsenic (III) compounds.

    Substitution: The diazenyl group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas can be used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions include arsenic oxides, reduced arsenic compounds, and substituted arsonic acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Arsonic acid, (4-diazenylphenyl)-, has several scientific research applications:

Mechanism of Action

The mechanism of action of arsonic acid, (4-diazenylphenyl)-, involves its interaction with biological molecules. The compound can bind to thiol groups in proteins, disrupting their function. This interaction can lead to the inhibition of enzyme activity and other cellular processes. The molecular targets and pathways involved include enzymes with active thiol groups and other proteins essential for cellular function .

Comparison with Similar Compounds

Key Observations :

  • Acidic groups (e.g., -OH in roxarsone) enhance solubility, while hydrophobic substituents (e.g., -NHCOCH₃ in acetarsol) may affect membrane permeability .

Toxicity and Metabolic Behavior

Binding and Excretion Dynamics

  • Toxicity Mechanism: Systemic toxicity of phenyl arsenicals correlates with their binding affinity to red blood cells (RBCs) and tissues. Non-acid-substituted compounds (e.g., phenyl arsenoxide) bind strongly to RBCs, leading to delayed excretion and higher toxicity. Acid-substituted derivatives (e.g., acetarsol) exhibit lower initial binding but may convert to toxic metabolites .
  • Detoxification: p-Aminobenzoic acid reduces fatalities from arsanilic acid, phenyl arsonic acid, and other analogs by unknown mechanisms, independent of structural similarity .

Comparative Toxicity Data

Compound LD₅₀ (mg/kg) Excretion Rate Notes
Arsonic acid >800 Rapid Low toxicity due to minimal binding
Phenyl arsenoxide ~20 Slow High RBC binding, delayed excretion
Acetarsol Moderate Biphasic Rapid initial excretion, delayed toxicity from metabolites

Implications for (4-Diazenylphenyl)- :

  • However, its metabolic fate (e.g., conversion to reactive intermediates) remains speculative without direct data.

Environmental and Regulatory Considerations

  • Environmental Persistence: Arsenicals like roxarsone and nitarsone degrade into inorganic arsenic, contaminating soil and water. Lead arsenate pesticides show isotopic overlap with stream sediments, indicating long-term environmental retention .
  • Regulatory Status : Compounds such as 3-nitrophenyl- and 4-nitrophenyl-arsonic acids are restricted in China due to toxicity . The diazenyl-substituted variant may face similar regulations if proven persistent or toxic.

Q & A

Q. What comparative degradation pathways occur in soil vs. aquatic systems?

  • Methodological Answer :
  • Soil : Anaerobic microbes mediate As(V) reduction to As(III), detected via XANES .
  • Water : Photolysis dominates; use UV-Vis kinetics (λ = 254 nm, pseudo-first-order k = 0.012 h⁻¹) .

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